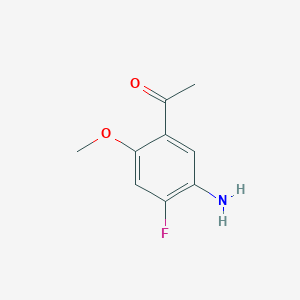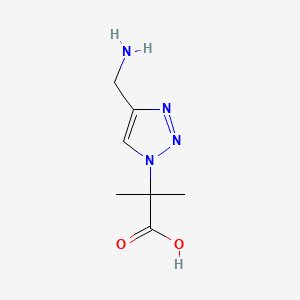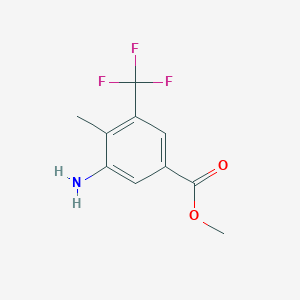
Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of trifluoromethyl-substituted aromatic esters. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a benzoate ester. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate typically involves multiple steps:
Acylation: The starting material, 3-amino-4-methylbenzoic acid, undergoes acylation to introduce the trifluoromethyl group.
Esterification: The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of agrochemicals and materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 2-amino-5-(trifluoromethyl)benzoate: Similar structure but with the amino group in a different position.
2-Methyl-3-trifluoromethylaniline: Similar structure but without the ester group
Uniqueness
Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group on the aromatic ring provides a unique combination of electron-donating and electron-withdrawing effects, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10F3NO2 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-5-7(10(11,12)13)3-6(4-8(5)14)9(15)16-2/h3-4H,14H2,1-2H3 |
Clave InChI |
UBLBFHQZKDDIHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1N)C(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


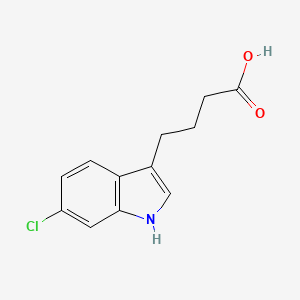
![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
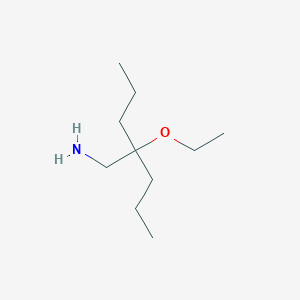
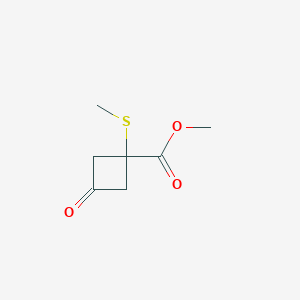

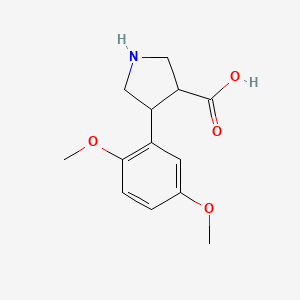
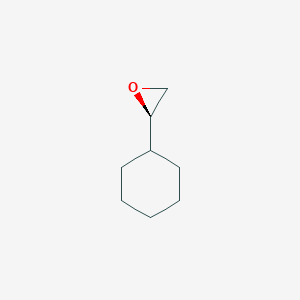

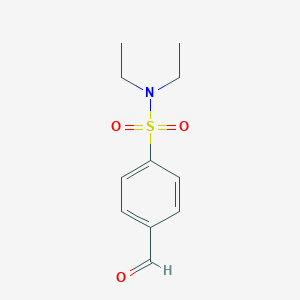
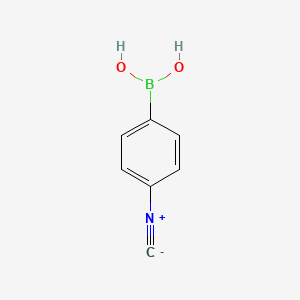
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
